Bienvenue dans la boutique en ligne BenchChem!

N-Desethyl Sunitinib

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

N-Desethyl Sunitinib (SU-12662) is the primary active sunitinib metabolite with an 80-110 hr half-life & trough levels >15 ng/mL independently predictive of improved mRCC survival. Essential for LC-MS/MS TDM assays, CYP3A4 DDI studies, & BBB transporter research. Differentiated pharmacokinetics vs. parent drug. Pure reference standard required for accurate quantification.

Molecular Formula C20H23FN4O2
Molecular Weight 370.4 g/mol
CAS No. 356068-97-8
Cat. No. B1246936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethyl Sunitinib
CAS356068-97-8
SynonymsN-desethyl sunitinib
SU 12662
SU-12662
SU12662
Molecular FormulaC20H23FN4O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
InChIInChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-
InChIKeyLIZNIAKSBJKPQC-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desethyl Sunitinib (CAS 356068-97-8): Analytical Standard and Active Metabolite Procurement Overview


N-Desethyl Sunitinib (CAS 356068-97-8, also designated SU-12662) is the primary pharmacologically active metabolite of the multi-targeted receptor tyrosine kinase inhibitor sunitinib [1]. Formed via N-de-ethylation of the parent compound by cytochrome P450 3A4 (CYP3A4) [1], this compound possesses a molecular weight of 370.42 g/mol and the molecular formula C20H23FN4O2 [2]. As a major circulating active species, N-desethyl sunitinib contributes substantially to total drug exposure and therapeutic effect in patients receiving sunitinib therapy [1].

N-Desethyl Sunitinib: Why Pharmacokinetic and Clinical Divergence Precludes Simple Substitution with Sunitinib or Other In-Class Metabolites


While N-desethyl sunitinib shares the kinase inhibitory profile of its parent compound sunitinib and exhibits comparable potency against VEGFR, PDGFRβ, and KIT [1], these two entities are not interchangeable in analytical, pharmacokinetic, or clinical monitoring contexts. Sunitinib undergoes rapid elimination in preclinical models (half-life approximately 1.2 hours in mice), whereas N-desethyl sunitinib exhibits markedly distinct elimination kinetics with a substantially longer terminal half-life in humans (80–110 hours versus 40–60 hours for sunitinib) [2]. Furthermore, the metabolite's trough concentration independently predicts progression-free survival and overall survival in metastatic renal cell carcinoma patients, whereas parent drug levels alone do not exhibit this prognostic association [3]. Substituting N-desethyl sunitinib with sunitinib or other structurally related analogs in analytical workflows or clinical studies would therefore confound exposure-response analyses and invalidate therapeutic drug monitoring results.

N-Desethyl Sunitinib Quantitative Differentiation Evidence: Head-to-Head Pharmacokinetic and Clinical Comparator Data


Extended Terminal Elimination Half-Life of N-Desethyl Sunitinib Relative to Sunitinib in Humans

N-Desethyl sunitinib demonstrates a significantly prolonged elimination half-life compared to its parent compound sunitinib in humans. The terminal elimination half-life of N-desethyl sunitinib ranges from 80 to 110 hours, whereas sunitinib exhibits a half-life of 40 to 60 hours [1]. This extended residence time has direct implications for steady-state accumulation and therapeutic drug monitoring scheduling. In contrast, in mouse models, sunitinib is eliminated rapidly with a half-life of 1.2 hours, and N-desethyl sunitinib kinetics differ accordingly [2]. The interspecies variability underscores the need for species-specific analytical validation when using this metabolite standard.

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling

Prognostic Significance of N-Desethyl Sunitinib Trough Concentration in Metastatic Renal Cell Carcinoma

In a clinical study of 26 patients with metastatic renal cell carcinoma (mRCC), the trough concentration (C0) of N-desethyl sunitinib was identified as an independent prognostic factor for survival outcomes. Patients with N-desethyl sunitinib C0 levels greater than 15.0 ng/mL demonstrated a median progression-free survival (PFS) of 61 weeks compared to 12 weeks in patients with levels ≤15.0 ng/mL (p = 0.004) [1]. Median overall survival (OS) was 36 months versus 8 months in these groups, respectively (p = 0.040) [1]. In contrast, the C0 levels of sunitinib alone and the sum of sunitinib plus metabolite (SU + DSU) were not significantly associated with prognosis [1].

Clinical Pharmacology Oncology Biomarker Validation

CYP3A4-Mediated Metabolic Formation and Drug-Drug Interaction Vulnerability

N-Desethyl sunitinib formation is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4). In human liver microsomal incubations, the selective CYP3A inhibitor ketoconazole reduced the formation of N-desethyl sunitinib (M1) by 88% relative to control levels [1]. In contrast, the CYP1A2 inhibitor furafylline decreased the generation of alternative oxidative defluorination metabolites (M3 and M5) but had minimal effect on N-desethyl sunitinib formation [1][2]. In rat pharmacokinetic studies, co-administration of the CYP3A inducer dexamethasone decreased sunitinib AUC(0-t) by 45–47% while increasing N-desethyl sunitinib AUC(0-t) by 2.2- to 2.4-fold [3].

Drug Metabolism Enzyme Kinetics Drug-Drug Interactions

ABC Transporter-Mediated Restriction of Brain Accumulation

N-Desethyl sunitinib is a transport substrate of human ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). In vitro, at a concentration of 5 μM, ABCB1 and ABCG2 contributed almost equally to N-desethyl sunitinib transport [1]. In vivo, brain accumulation of N-desethyl sunitinib after oral sunitinib administration (10 mg/kg) was markedly increased by 13.7-fold in Abcb1a/1b(−/−)/Abcg2(−/−) triple-knockout mice compared to wild-type mice [1]. Notably, brain accumulation was not significantly increased in single-transporter knockout mice (Abcb1a/1b(−/−) or Abcg2(−/−) alone), indicating that both transporters function redundantly to restrict brain entry of the metabolite [1].

Blood-Brain Barrier Transporter Pharmacology CNS Penetration

Species-Specific Pharmacokinetic Divergence Between Sunitinib and N-Desethyl Sunitinib

The pharmacokinetic relationship between sunitinib and N-desethyl sunitinib differs markedly across species, which has important implications for preclinical model selection and analytical method transfer. In mice, sunitinib is eliminated rapidly with a half-life of 1.2 hours, and tissue distribution data show accumulation of both parent and metabolite in liver, spleen, and lung [1]. In rats, the AUC ratio of metabolite to parent is significantly modulated by CYP3A modulators—dexamethasone increased the metabolite-to-parent AUC ratio by over 5-fold, and the total exposure (sunitinib + N-desethyl sunitinib) increased significantly despite reduced parent drug exposure [2]. In contrast, human pharmacokinetics are characterized by a much longer half-life for both entities, with the metabolite exhibiting an 80–110 hour half-life [3]. This interspecies divergence means that preclinical PK data cannot be directly extrapolated to human therapeutic drug monitoring without species-specific analytical validation using the purified metabolite standard.

Preclinical Pharmacokinetics Species Scaling Metabolite Kinetics

N-Desethyl Sunitinib: Recommended Research and Industrial Application Scenarios Based on Evidence


Therapeutic Drug Monitoring (TDM) Assay Development and Clinical PK/PD Studies

Given that N-desethyl sunitinib trough concentration (>15.0 ng/mL) independently predicts improved progression-free survival (61 vs 12 weeks) and overall survival (36 vs 8 months) in mRCC patients—whereas parent sunitinib levels alone show no prognostic value [1]—procurement of the purified metabolite standard is essential for developing and validating LC-MS/MS assays intended for clinical TDM. The extended half-life of 80–110 hours [2] further dictates that steady-state sampling protocols must account for metabolite accumulation independently of parent drug kinetics.

CYP3A4-Mediated Drug-Drug Interaction (DDI) Investigations

N-Desethyl sunitinib formation is predominantly catalyzed by CYP3A4, with ketoconazole inhibiting M1 formation by 88% in human liver microsomes [1], while CYP3A induction by dexamethasone increases metabolite AUC by 2.2- to 2.4-fold in rats [2]. These quantitative relationships make N-desethyl sunitinib an indispensable analytical target for DDI studies evaluating CYP3A4 modulators. The pure compound is required as a calibration standard for accurate quantification in both in vitro microsomal stability assays and in vivo pharmacokinetic interaction studies.

Blood-Brain Barrier and CNS Distribution Research

The finding that ABCB1 and ABCG2 transporters redundantly restrict brain accumulation of N-desethyl sunitinib by 13.7-fold in triple-knockout mice [1] positions this metabolite as a valuable probe substrate for BBB transporter functional studies. Researchers investigating CNS penetration of tyrosine kinase inhibitors or evaluating ABC transporter inhibition strategies should incorporate N-desethyl sunitinib analytical standards to quantify brain-to-plasma ratios accurately and distinguish metabolite-specific distribution patterns from those of the parent compound.

Bioanalytical Method Validation for Preclinical and Clinical Studies

Multiple validated UPLC-MS/MS and LC-MS/MS methods have been published for simultaneous determination of sunitinib and N-desethyl sunitinib in mouse plasma/tissues [1] and human plasma [2], with lower limits of quantitation (LLOQ) as low as 0.5 ng/mL . These methods rely on the availability of high-purity N-desethyl sunitinib as both a calibration standard and, in its deuterated form, as an internal standard for quantitative bioanalysis. Laboratories supporting sunitinib clinical trials or preclinical pharmacology studies require the authenticated metabolite standard for assay development, validation, and routine sample analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desethyl Sunitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.